ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate
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Overview
Description
Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate is an organic compound with the molecular formula C7H11ClO4. It is a derivative of butanoic acid and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-(ethoxymethylene)-3-oxohexanoate
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate is unique due to the presence of both a chlorine atom and an ethoxymethylidene group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H13ClO4 |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
ethyl (2Z)-4-chloro-2-(ethoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H13ClO4/c1-3-13-6-7(8(11)5-10)9(12)14-4-2/h6H,3-5H2,1-2H3/b7-6- |
InChI Key |
PQDITXPSSZYDEM-SREVYHEPSA-N |
Isomeric SMILES |
CCO/C=C(/C(=O)CCl)\C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)CCl)C(=O)OCC |
Origin of Product |
United States |
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